![molecular formula C10H18N2O3 B2893764 tert-butyl N-[2-(prop-2-enamido)ethyl]carbamate CAS No. 165196-44-1](/img/structure/B2893764.png)

tert-butyl N-[2-(prop-2-enamido)ethyl]carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

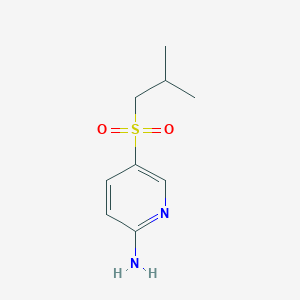

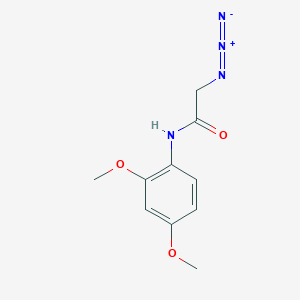

Tert-butyl N-[2-(prop-2-enamido)ethyl]carbamate, also known as N-[2-(Boc-amino)ethyl]acrylamide or tert-butyl (2-acrylamidoethyl)carbamate, is a chemical compound with the molecular formula C10H18N2O3 . It is also referred to as 2-acryloylaminoethylcarbamic acid tert-butyl ester or Carbamic acid, N-[2-[(1-oxo-2-propen-1-yl)amino]ethyl]-, 1,1-dimethylethyl ester .

Molecular Structure Analysis

The molecular structure of this compound consists of a carbamate group (OC(O)NH) attached to a tert-butyl group and a prop-2-enamido group . The molecular weight of the compound is 214.26 .Physical And Chemical Properties Analysis

This compound has a predicted density of 1.035±0.06 g/cm3 . The melting point is reported to be between 95-100 °C , and the predicted boiling point is 397.4±34.0 °C . The predicted pKa value is 12.28±0.46 .科学的研究の応用

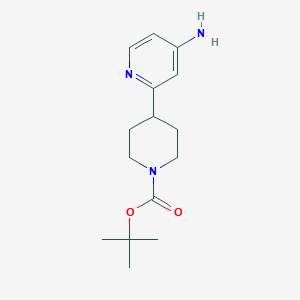

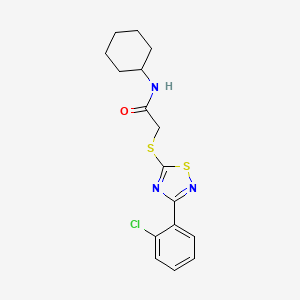

Antibiotic Synthesis

tert-butyl N-[2-(prop-2-enamido)ethyl]carbamate: is an important intermediate in the synthesis of ceftolozane , a new intravenous fifth-generation cephalosporin antibiotic . This compound has shown strong activity against both Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa and multidrug-resistant strains .

Organic Synthesis Methodology

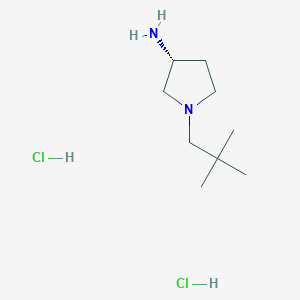

The compound serves as a key intermediate in various organic synthesis methodologies. It has been utilized in amination, reduction, esterification, trityl protection, and condensation steps, showcasing its versatility in complex chemical syntheses .

Click Chemistry

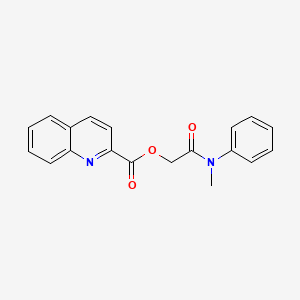

tert-butyl N-[2-(prop-2-enamido)ethyl]carbamate: features a propargyl group that can react with azide-bearing compounds or biomolecules via copper-catalyzed Click Chemistry reactions . This application is crucial for creating novel molecules and linking biomolecules for various research purposes.

Amine Protection

The t-Boc protected amine group within the compound can be deprotected under mild acidic conditions . This property is essential for the stepwise synthesis of complex molecules where selective deprotection is required.

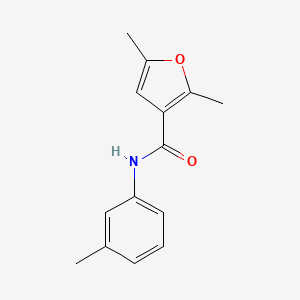

Antimicrobial Activity Research

Research into the antimicrobial activity of derivatives of tert-butyl N-[2-(prop-2-enamido)ethyl]carbamate has indicated that certain substitutions on the benzene ring can enhance antimicrobial action . This opens up possibilities for designing new antimicrobial agents.

Safety and Hazards

作用機序

Biochemical Pathways

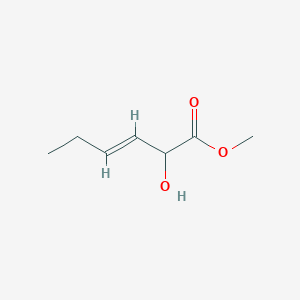

“tert-butyl N-[2-(prop-2-enamido)ethyl]carbamate” is used in the synthesis of thyronamine derivatives and in the preparation of (2-isothiocyanato-ethyl)-carbamic acid tert-butyl ester by reacting with carbon disulfide . It is also used in both oligonucleotide and peptide synthesis . The affected pathways and their downstream effects are subject to the specific context of these syntheses.

特性

IUPAC Name |

tert-butyl N-[2-(prop-2-enoylamino)ethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O3/c1-5-8(13)11-6-7-12-9(14)15-10(2,3)4/h5H,1,6-7H2,2-4H3,(H,11,13)(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXIILERIAIKHJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCNC(=O)C=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-[2-(prop-2-enamido)ethyl]carbamate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4-bromophenyl)methyl]-1-ethylpiperidin-4-amine](/img/structure/B2893688.png)

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-3-carboxamide](/img/structure/B2893689.png)

![4-(3-((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl)benzonitrile](/img/structure/B2893690.png)

![2-methoxy-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)nicotinamide](/img/structure/B2893701.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-(N-methylmethylsulfonamido)acetamide hydrochloride](/img/structure/B2893702.png)

![N-(5-tert-Butyl-[1,3,4]thiadiazol-2-yl)-2-chloro-acetamide](/img/structure/B2893704.png)